4-Methoxybenzo[c][1,2,5]thiadiazole
Description
Historical Context and Evolution of Benzo[c]Current time information in Bangalore, IN.wikipedia.orgacs.orgthiadiazole (BTD) Research
The parent compound, 2,1,3-benzothiadiazole (B189464), has a history stretching back to the 19th century. wikipedia.org Its synthesis was first reported in 1887 and involves the diazotization of 2-aminothiophenol. wikipedia.org Early research focused on its fundamental chemical properties and reactions. For instance, it was discovered that anilines could be converted to benzothiadiazole via the Herz reaction, a process that utilizes disulfur (B1233692) dichloride. wikipedia.org Over the years, various synthetic methods have been developed, including the reaction of o-phenylenediamines with thionyl chloride or sulfur dioxide. wikipedia.orggoogle.com
The latter half of the 20th century and the early 21st century witnessed a resurgence of interest in BTD and its derivatives, driven by the burgeoning field of materials science. Researchers began to recognize the potential of the BTD core as a valuable building block for creating new functional organic materials. rsc.org
Significance of Benzo[c]Current time information in Bangalore, IN.wikipedia.orgacs.orgthiadiazole as a Key Electron-Accepting Scaffold in Organic Electronics
The defining characteristic of the BTD unit is its strong electron-accepting (acceptor) nature. This property arises from the electron-deficient thiadiazole ring fused to the benzene (B151609) ring. In the context of organic electronics, this makes BTD an excellent component for constructing donor-acceptor (D-A) type conjugated polymers and small molecules. rsc.orgelsevierpure.com
These D-A materials are central to the operation of various organic electronic devices, including:
Organic Photovoltaics (OPVs) / Organic Solar Cells (OSCs): In OPVs, the BTD unit acts as the electron acceptor, facilitating the crucial process of charge separation after light absorption. acs.orgrsc.orgnih.govresearchgate.net The use of BTD-based polymers has led to significant improvements in power conversion efficiencies (PCEs). acs.orgnih.gov
Organic Field-Effect Transistors (OFETs): The electron-deficient nature of BTD can enhance electron mobility in organic semiconductors, a key parameter for OFET performance. rsc.org
Organic Light-Emitting Diodes (OLEDs): BTD derivatives have been investigated for their luminescent properties and have shown potential in the development of efficient light-emitting materials.
Other Optoelectronic Applications: The unique photophysical properties of BTD-based materials have also led to their exploration in areas like second near-infrared window (NIR-II) imaging and as components in dyestuffs. nih.govrsc.org
The ability to chemically modify the BTD core allows for precise tuning of its electronic and optical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the optical bandgap. acs.orgnih.gov
Rationale for Investigating Methoxy-Substituted Benzo[c]Current time information in Bangalore, IN.wikipedia.orgacs.orgthiadiazoles, with a Focus on the 4-Methoxy Regioisomer
The introduction of substituent groups onto the BTD backbone is a powerful strategy for modulating its properties. The methoxy (B1213986) group (-OCH3) is a particularly interesting substituent due to its electron-donating nature. Theoretical studies, such as those using density functional theory (DFT), have shown that adding a methoxy group can increase the HOMO energy level and decrease the band gap of BTD-based polymers. elsevierpure.comresearchgate.net This can lead to enhanced intramolecular charge transfer and improved electron transfer characteristics, which are beneficial for applications in organic photovoltaics. researchgate.net
Overview of Research Domains Applicable to 4-Methoxybenzo[c]Current time information in Bangalore, IN.wikipedia.orgacs.orgthiadiazole
The unique electronic profile of 4-Methoxybenzo[c] Current time information in Bangalore, IN.wikipedia.orgacs.orgthiadiazole makes it a versatile building block in several areas of scientific research:
Organic Electronics: As discussed, its primary application lies in the design and synthesis of novel D-A polymers and small molecules for organic solar cells, OFETs, and OLEDs. rsc.org
Medicinal Chemistry: Thiadiazole derivatives, in general, exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netmdpi.com The mesoionic nature of the thiadiazole ring allows for better cell membrane penetration. mdpi.com While specific research on the biological activity of 4-Methoxybenzo[c] Current time information in Bangalore, IN.wikipedia.orgacs.orgthiadiazole is less documented in the provided context, the broader family of benzothiadiazoles has been explored for potential therapeutic applications, including as inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP1B) and SHP2. mdpi.com
Materials Science: Beyond electronics, the chromophoric and fluorophoric nature of BTD derivatives makes them interesting for the development of new dyes, pigments, and fluorescent probes. nih.gov
The following table provides a summary of the key properties of 4-Methoxybenzo[c] Current time information in Bangalore, IN.wikipedia.orgacs.orgthiadiazole:
| Property | Value | Reference |
| CAS Number | 1753-23-7 | chemicalbook.com |
| Molecular Formula | C7H6N2OS | bldpharm.com |
| SMILES | COC1=CC=CC2=NSN=C21 | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-6-4-2-3-5-7(6)9-11-8-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRWHKMXKJQNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NSN=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553147 | |
| Record name | 4-Methoxy-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-23-7 | |
| Record name | 4-Methoxy-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methoxybenzo C 1 2 3 Thiadiazole and Its Derivatives
Targeted Synthesis of the 4-Methoxybenzo[c]nih.govnih.govresearchgate.netthiadiazole Core
The introduction of a methoxy (B1213986) group at the 4-position of the benzo[c] nih.govnih.govresearchgate.netthiadiazole scaffold requires specific and regioselective methods.
A common route to introduce a hydroxyl group, a precursor to the methoxy group, is through the Bucherer reaction on an amino-substituted benzothiadiazole. wikipedia.org The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and sodium bisulfite, and its principles can be applied to other aromatic systems. wikipedia.org
The general mechanism involves the addition of bisulfite to the aromatic amine, followed by nucleophilic attack by a hydroxyl source and subsequent elimination to yield the hydroxy-substituted benzothiadiazole. wikipedia.org This intermediate can then be readily methylated using standard reagents like dimethyl sulfate (B86663) or methyl iodide to yield 4-Methoxybenzo[c] nih.govnih.govresearchgate.netthiadiazole.
Table 1: Bucherer Reaction and Subsequent Methylation
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Hydroxylation | 4-Aminobenzo[c] nih.govnih.govresearchgate.netthiadiazole, NaHSO3, H2O, heat | 4-Hydroxybenzo[c] nih.govnih.govresearchgate.netthiadiazole |
| 2 | Methylation | 4-Hydroxybenzo[c] nih.govnih.govresearchgate.netthiadiazole, (CH3)2SO4, base | 4-Methoxybenzo[c] nih.govnih.govresearchgate.netthiadiazole |
This table represents a generalized reaction pathway.
Direct regioselective introduction of a methoxy group onto the benzo[c] nih.govnih.govresearchgate.netthiadiazole ring is challenging due to the electron-deficient nature of the heterocyclic system. nih.gov However, strategies involving nucleophilic aromatic substitution (SNAr) on activated precursors can be employed. For instance, a leaving group such as a halogen at the 4-position can be displaced by a methoxide (B1231860) source. The synthesis of such precursors, like 4-halobenzo[c] nih.govnih.govresearchgate.netthiadiazoles, can be achieved through various methods, including diazotization of the corresponding aminobenzothiadiazole followed by a Sandmeyer-type reaction. researchgate.net
Derivatization Strategies for 4-Methoxybenzo[c]nih.govnih.govresearchgate.netthiadiazole Scaffolds
Once the 4-methoxybenzothiadiazole core is established, further functionalization can be achieved through several modern synthetic methodologies.
Direct C-H functionalization has emerged as a powerful tool for the efficient derivatization of aromatic compounds. For methoxy-substituted benzothiadiazoles, regioselective functionalization can be directed by the existing methoxy group. While the methoxy group typically directs ortho and para, the electronic properties of the thiadiazole ring also play a significant role. nih.govacs.org Iridium-catalyzed C-H borylation has been shown to be effective for the functionalization of the benzenoid ring of 2,1,3-benzothiadiazole (B189464), providing access to versatile building blocks. nih.govacs.org This method can potentially be applied to 4-methoxy derivatives to achieve functionalization at specific positions, such as C6 and C7.
Palladium-catalyzed cross-coupling reactions are indispensable for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov When a halogen is present on the 4-methoxybenzothiadiazole scaffold, it serves as a handle for various coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated benzothiadiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govuib.noresearchgate.netrsc.orgnih.gov It is widely used due to the commercial availability and stability of boronic acids. uwindsor.ca For instance, a 7-halo-4-methoxybenzo[c] nih.govnih.govresearchgate.netthiadiazole can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the C7 position. researchgate.netnih.gov
Stille Coupling: The Stille reaction couples a halogenated substrate with an organostannane reagent, catalyzed by palladium. nih.govnih.gov This method is valued for its tolerance of a wide range of functional groups. nih.gov A halogenated 4-methoxybenzothiadiazole can be effectively coupled with various organostannanes to introduce alkyl, alkenyl, aryl, or alkynyl groups. researchgate.netnih.govnih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Halogenated Substrate | Coupling Partner | Catalyst/Conditions | Product |
| Suzuki-Miyaura | 7-Bromo-4-methoxybenzo[c] nih.govnih.govresearchgate.netthiadiazole | Arylboronic acid | Pd(PPh3)4, Na2CO3 | 7-Aryl-4-methoxybenzo[c] nih.govnih.govresearchgate.netthiadiazole |
| Stille | 7-Iodo-4-methoxybenzo[c] nih.govnih.govresearchgate.netthiadiazole | Tributyl(alkynyl)stannane | Pd(PPh3)4, CuI | 7-Alkynyl-4-methoxybenzo[c] nih.govnih.govresearchgate.netthiadiazole |
This table provides illustrative examples of potential reactions.
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization, where a directing group guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org The methoxy group is a well-known directing group for DoM. wikipedia.org In the context of 4-methoxybenzo[c] nih.govnih.govresearchgate.netthiadiazole, the methoxy group can direct lithiation to the C5 position. Subsequent quenching with an electrophile would introduce a substituent specifically at this position. This approach offers a high degree of regiocontrol for introducing functional groups onto the benzenoid ring. nih.govwikipedia.org
General Synthetic Routes to Substituted Benzo[c]nih.govacs.orgresearchgate.netthiadiazole Architectures Relevant to Methoxy Derivatives
The synthesis of substituted benzo[c] nih.govacs.orgresearchgate.netthiadiazole derivatives, including those with methoxy groups, relies on a few primary strategies. These involve either building the thiadiazole ring onto a pre-functionalized benzene (B151609) ring or modifying the benzothiadiazole core after its initial synthesis.
Construction of the Thiadiazole Ring System
The foundational step in synthesizing many benzothiadiazole derivatives is the construction of the thiadiazole ring itself. A common and established method involves the reaction of an appropriately substituted o-phenylenediamine (B120857) with thionyl chloride. researchgate.net This cyclization reaction forms the 1,2,5-thiadiazole (B1195012) ring fused to the benzene ring. For the synthesis of 4-methoxybenzo[c] nih.govacs.orgresearchgate.netthiadiazole, this would typically start from a 3-methoxy-1,2-phenylenediamine precursor.
Another approach involves the use of organometallic intermediates. For instance, the regioselective metallation of benzo[c] nih.govacs.orgresearchgate.netthiadiazole can be achieved using lithium chloride-solubilized TMP-bases (2,2,6,6-tetramethylpiperidide), followed by quenching with an appropriate electrophile. researchgate.net This method allows for the introduction of various functional groups at specific positions on the benzothiadiazole scaffold.
Furthermore, the synthesis of related 1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazide (B42300) with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.com While this produces a different isomer, the general principle of ring construction from acyclic precursors is a common theme in heterocyclic chemistry.
Post-Functionalization of the Benzenoid Ring (e.g., Halogenation, Nitration, Sulfonation)
Once the benzo[c] nih.govacs.orgresearchgate.netthiadiazole core is formed, the benzenoid ring can be further modified to introduce various substituents. This post-functionalization is a powerful tool for creating a diverse range of derivatives.
Halogenation: The introduction of halogen atoms (bromine, chlorine) onto the benzothiadiazole ring is a common strategy to create versatile intermediates for further cross-coupling reactions. acs.orgnih.gov For example, 4,7-dibromobenzo[c] nih.govacs.orgresearchgate.netthiadiazole is a key precursor for synthesizing various disubstituted derivatives. nih.gov The halogenation of the parent benzothiadiazole can be achieved using standard halogenating agents. The position of halogenation is directed by the existing substituents on the ring.
Nitration: Nitration of the 2,1,3-benzothiadiazole ring system has been studied, and it can sometimes lead to what is described as "anomalous" nitration patterns. acs.org The introduction of a nitro group provides a handle for further transformations, such as reduction to an amino group, which can then be diazotized or otherwise modified. The conditions for nitration, typically using a mixture of nitric acid and sulfuric acid, must be carefully controlled to achieve the desired regioselectivity. rsc.orgyoutube.com
Sulfonation: While less commonly detailed for this specific scaffold in the provided context, sulfonation is a classic electrophilic aromatic substitution reaction that can introduce a sulfonic acid group onto the benzene ring. This functional group can enhance water solubility and provide a site for further chemical modifications.
The following table summarizes some key post-functionalization reactions on the benzothiadiazole ring:
| Reaction | Reagents and Conditions | Product Type | Reference |
| Bromination | Br2, Lewis Acid (e.g., FeBr3) | Brominated Benzothiadiazole | youtube.com |
| Nitration | HNO3, H2SO4 | Nitrobenzothiadiazole | acs.orgrsc.org |
| Cyanation | Zn(CN)2, Pd(PPh3)4, NMP, 120 °C | Cyanobenzothiadiazole | mdpi.com |
| C-H Arylation | Bromoarenes, Pd(OAc)2, K-pivalate, DMA, 150 °C | Arylated Benzothiadiazole | nih.gov |
Annulation Reactions for Fused Systems
Annulation reactions involve the construction of an additional ring fused to the existing benzothiadiazole system. This strategy is employed to create more complex, extended π-conjugated systems with tailored electronic and photophysical properties.
One example is the synthesis of benzo[1,2-c:4,5-c']bis nih.govacs.orgresearchgate.netthiadiazole (benzo-bis-thiadiazole, BBT) by annulating another thiadiazole ring onto the benzothiadiazole core. nih.gov This can be achieved by starting with a dinitro- or diamino-benzothiadiazole derivative and building the second thiadiazole ring. These fused systems, such as BBT, are of interest for their applications in organic electronics. researchgate.net
Another approach involves the synthesis of benzo[1,2-c:3,4-c':5,6-c'']tris nih.govacs.orgresearchgate.netthiadiazole from benzo[1,2-c:3,4-c']bis nih.govacs.orgresearchgate.netthiadiazole. researchgate.net This multi-step process involves nitration, amination, reduction, and finally cyclization with thionyl chloride to form the third thiadiazole ring. researchgate.net
These annulation strategies significantly expand the structural diversity of benzothiadiazole-based compounds, leading to materials with unique properties.
Advanced Characterization Techniques in Research on 4 Methoxybenzo C 1 2 3 Thiadiazole
Spectroscopic Analysis for Structural and Electronic Insights
Spectroscopic techniques are indispensable tools for probing the molecular structure and electronic behavior of 4-Methoxybenzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole. These methods provide detailed information on the connectivity of atoms, the types of chemical bonds present, and the nature of electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
¹H NMR: In the ¹H NMR spectrum of related benzothiadiazole derivatives, aromatic protons typically appear as multiplets in the downfield region, often between 7.00 and 8.50 ppm. The specific chemical shifts and coupling constants are highly dependent on the substitution pattern of the benzene (B151609) ring. For 4-Methoxybenzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole, the methoxy (B1213986) group protons would be expected to produce a singlet peak further upfield, typically in the range of 3.8-4.0 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the benzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole ring system will have characteristic chemical shifts. For instance, in similar heterocyclic systems, the carbon atoms directly bonded to nitrogen and sulfur atoms in the thiadiazole ring exhibit distinct resonances. The carbon atom of the methoxy group would appear in the upfield region of the spectrum.
Table 1: Representative NMR Data for Compounds Containing Benzothiadiazole or Methoxybenzene Moieties
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) |
| 4,7-diarylbenzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole derivative | ¹H | 7.73 (s, 2H) researchgate.net |
| 5-Amino-3-phenyl-1,2,4-thiadiazole | ¹H | 8.13, 7.53-7.33, 5.98 chemicalbook.com |
| 4-Methoxybenzaldehyde | ¹³C | Predicted shifts available hmdb.ca |
| Thiazole derivative | ¹H, ¹³C | Spectra available researchgate.net |
This table presents a collection of representative NMR data from various sources for compounds containing structural motifs similar to 4-Methoxybenzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole to illustrate typical chemical shift ranges.
Infrared (IR) Spectroscopy for Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. msu.edu This technique is particularly useful for identifying functional groups.
Key vibrational modes for 4-Methoxybenzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole would include:
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. mdpi.com
C=C stretching: Aromatic ring C=C stretching vibrations give rise to bands in the 1625-1430 cm⁻¹ range. mdpi.com
C-O stretching: The C-O stretching of the methoxy group would likely appear in the 1250-1000 cm⁻¹ region.
Thiadiazole ring vibrations: The vibrations of the C-N and C-S bonds within the thiadiazole ring will produce characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). researchgate.net
Table 2: Typical IR Absorption Frequencies for Functional Groups Relevant to 4-Methoxybenzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 mdpi.com |
| Aromatic C=C | Stretching | 1625 - 1430 mdpi.com |
| C-O (Aryl ether) | Stretching | 1270 - 1230 |
| C-N | Stretching | 1350 - 1000 |
| C=N | Stretching | 1690 - 1640 |
| S-N | Stretching | 900 - 650 |
This table provides a generalized overview of expected IR absorption regions.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides insights into the conjugated π-electron system. For 4-Methoxybenzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole, the UV-Vis spectrum is expected to show absorption bands corresponding to π-π* and n-π* transitions. The benzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole core is known to be an electron-accepting motif, and the methoxy group is an electron-donating group. This donor-acceptor character can lead to intramolecular charge transfer (ICT) bands in the absorption spectrum. researchgate.net The position and intensity of these bands are sensitive to the solvent polarity.
Photoluminescence and Emission Spectroscopy
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique provides information about the excited state properties of a molecule. Many benzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole derivatives are known to be fluorescent. researchgate.net The emission spectrum of 4-Methoxybenzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole would reveal the wavelength of the emitted light, and the fluorescence quantum yield would quantify the efficiency of the emission process. The Stokes shift, which is the difference in energy between the absorption and emission maxima, can provide insights into the geometric relaxation of the molecule in the excited state.
Raman and Resonance Raman Spectroscopies
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule, similar to IR spectroscopy. However, the selection rules for Raman and IR are different, making them complementary techniques. Resonance Raman spectroscopy is a variation where the incident laser wavelength is tuned to an electronic absorption band of the molecule. This results in a significant enhancement of the Raman signals for vibrations coupled to that electronic transition, providing detailed information about the chromophore's structure. For 4-Methoxybenzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole, Resonance Raman could be used to selectively probe the vibrations of the benzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole chromophore.
Electrochemical Characterization for Redox Properties (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. researchgate.net By applying a varying potential to an electrode immersed in a solution of the analyte, the resulting current is measured. The cyclic voltammogram provides information about the oxidation and reduction potentials of the molecule. For 4-Methoxybenzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole, CV can be used to determine the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-deficient nature of the benzo[c] researchgate.netrsc.orgresearchgate.netthiadiazole ring suggests that it will undergo reduction at accessible potentials. The methoxy group, being electron-donating, will influence these redox potentials. The reversibility of the redox processes can also be assessed, which is crucial for applications in organic electronics. nih.gov
Table 3: Summary of Characterization Techniques and Information Obtained
| Technique | Property Investigated | Information Gained |
| NMR Spectroscopy | Nuclear spin environment | Molecular structure, connectivity, and conformation |
| IR Spectroscopy | Vibrational modes | Presence of functional groups |
| UV-Vis Spectroscopy | Electronic transitions | Conjugated system, HOMO-LUMO gap |
| Photoluminescence | Excited state properties | Emission wavelength, fluorescence efficiency |
| Raman Spectroscopy | Vibrational modes | Complementary to IR, structural information |
| Cyclic Voltammetry | Redox behavior | Oxidation/reduction potentials, HOMO/LUMO energies |
Structural Elucidation via X-ray Diffraction Analysis
X-ray diffraction (XRD) is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of 2,1,3-benzothiadiazole (B189464), single-crystal X-ray diffraction (SC-XRD) provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's electronic and physical properties.
Below is a representative table of crystallographic data for a related benzothiadiazole derivative, illustrating the type of information obtained from an SC-XRD analysis.
| Parameter | Value |
| Chemical Formula | C₁₄H₈N₂S₃ |
| Crystal System | Orthorhombic |
| Space Group | Pcab |
| a (Å) | 9.969(1) |
| b (Å) | 12.775(1) |
| c (Å) | 20.278(1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2582.5(4) |
| Z | 8 |
| Table 1: Representative crystallographic data for 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) at 293 K. mdpi.com |
Advanced Scattering Techniques (e.g., 2D-WAXS) for Polymer Morphological Studies
When 4-Methoxybenzo[c] chemicalbook.comcrystallography.netthiadiazole is incorporated as a monomeric unit into a polymer chain, its individual crystalline properties translate into the semi-crystalline morphology of the resulting polymer. Understanding this morphology is critical for applications in organic electronics, where charge transport is highly dependent on the arrangement and orientation of the polymer chains. Two-dimensional wide-angle X-ray scattering (2D-WAXS) is a powerful technique for probing the morphology of such polymers.
2D-WAXS provides information on the crystalline structure, crystallite size, and orientation of the polymer chains. In a typical 2D-WAXS experiment on a polymer film containing benzothiadiazole units, the resulting pattern would exhibit diffraction rings or arcs. The positions of these features relate to the d-spacings of the crystal lattice, while their shape and intensity distribution reveal the degree of orientation of the polymer chains.
For instance, in studies of polymers incorporating benzothiadiazole, 2D-WAXS patterns often show characteristic reflections corresponding to the π-π stacking distance between polymer backbones and the lamellar stacking distance. The analysis of these patterns allows researchers to build a comprehensive picture of the polymer's solid-state morphology, which is essential for optimizing device performance.
While specific 2D-WAXS data for a polymer of 4-Methoxybenzo[c] chemicalbook.comcrystallography.netthiadiazole is not presented here, the general principles of analysis would be consistent with those applied to other benzothiadiazole-containing polymers used in organic photovoltaics and field-effect transistors.
Thermal Analysis (e.g., Thermogravimetric Analysis, TGA) for Material Stability
For organic materials like 4-Methoxybenzo[c] chemicalbook.comcrystallography.netthiadiazole and its polymers, TGA is used to determine the temperature at which the material begins to degrade. A high decomposition temperature is generally desirable, indicating a robust material suitable for various applications.
The thermal stability of benzothiadiazole derivatives has been investigated in several studies. For example, the TGA of 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) shows that the compound is stable up to high temperatures, with decomposition typically starting above 300 °C. mdpi.com The introduction of different substituent groups can influence this thermal stability.
A typical TGA curve would plot the percentage of weight loss on the y-axis against the temperature on the x-axis. The onset of weight loss indicates the beginning of thermal decomposition. The data table below shows representative thermal properties for a related benzothiadiazole derivative, which would be analogous to what one would expect for 4-Methoxybenzo[c] chemicalbook.comcrystallography.netthiadiazole.
| Compound | Melting Point (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| T-BTD | 230 | ~350 |
| TMS-T-BTD | 252 | ~370 |
| Table 2: Thermal properties of 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) and its trimethylsilyl-substituted derivative (TMS-T-BTD), indicating high thermal stability. mdpi.com |
The synthesis of 4-methoxy BTD from 4-amino-BTD has been reported, involving a Bucherer reaction followed by methylation, yielding the final product in high yield. diva-portal.org The characterization of this and other regioisomers confirms that the substitution pattern significantly impacts the photophysical properties. diva-portal.org The advanced characterization techniques discussed herein are essential for building a comprehensive understanding of these structure-property relationships.
Computational and Theoretical Investigations of 4 Methoxybenzo C 1 2 3 Thiadiazole Systems
Density Functional Theory (DFT) Studies of Electronic Structure
DFT calculations are a cornerstone for analyzing the ground-state properties of molecules. By solving approximations of the Schrödinger equation, DFT can accurately model the electronic structure, geometry, and thermodynamic stability of compounds like 4-methoxybenzo[c] nih.govacs.orgnih.govthiadiazole. These studies are crucial for establishing a structure-property relationship, guiding the rational design of new functional materials.
Influence of Methoxy (B1213986) Substitution on Frontier Molecular Orbital Energies (HOMO/LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic behavior. Their energy levels and spatial distribution dictate the electronic absorption and emission properties, as well as the charge transport capabilities of the material.
The introduction of a methoxy (-OCH₃) group, a well-known electron-donating group (EDG), at the C4-position of the benzothiadiazole ring has a predictable and significant impact on the frontier orbitals. The general principles of molecular orbital theory suggest that an EDG will raise the energy of the HOMO to a greater extent than the LUMO. This is because the C4-position has a large coefficient in the HOMO of the parent BTD molecule, meaning the substituent has a strong influence on this orbital. The result is a decrease in the HOMO-LUMO energy gap (E_gap), which is critical for tuning the optical properties of the molecule.
In donor-acceptor (D-A) type molecules, the interaction between the donor (methoxy-substituted benzene (B151609) ring) and the acceptor (thiadiazole ring) leads to a narrowing of the energy gap. nih.gov Computational studies on various substituted benzothiazoles confirm that electron-donating groups generally increase the HOMO energy level, which can enhance charge transport and other optoelectronic properties. nih.govnih.gov For instance, in related benzothiadiazole systems, the introduction of electron-donor moieties provides ambipolar conductivity, facilitating the transport of both electrons and holes. nih.gov The HOMO-LUMO gap is a key parameter determining the charge transfer effect within the molecule. nih.gov
Analysis of Molecular Geometry, Conformation, and Planarity in Methoxy-Substituted Structures
The benzo[c] nih.govacs.orgnih.govthiadiazole core is an essentially planar heterocyclic system. Substitution with a methoxy group is not expected to induce significant deviation from this planarity. However, the orientation of the methoxy group's methyl moiety relative to the aromatic ring is a key conformational parameter. Computational studies on related thiadiazole derivatives have shown that these heterocycles are generally planar. researchgate.net In a study on a twisted benzothiadiazole-based photosensitizer, the torsion angle between the BTD core and appended quinolinol groups was found to be a defining structural feature, determined to be 126.11(17)° by X-ray crystallography and confirmed with DFT calculations. hw.ac.uk While the methoxy group in 4-methoxybenzo[c] nih.govacs.orgnih.govthiadiazole is much smaller, its rotational position can still have subtle effects on the electronic structure. DFT calculations typically predict the most stable conformation, which is usually the one that minimizes steric hindrance while maximizing electronic conjugation.
Aromaticity Assessment (e.g., Nucleus Independent Chemical Shifts, NICS)
Aromaticity is a fundamental concept in chemistry linked to stability and electronic properties. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. It involves calculating the magnetic shielding at a specific point, usually the center of a ring (NICS(0)) or slightly above it (NICS(1)). A negative NICS value indicates diatropic ring currents and is a hallmark of aromaticity, while a positive value suggests paratropic currents and anti-aromatic character.
For 4-methoxybenzo[c] nih.govacs.orgnih.govthiadiazole, NICS calculations would assess the aromaticity of both the benzene and the thiadiazole rings. The electron-donating methoxy group is expected to influence the π-electron system and thus the aromaticity. Generally, electron-donating groups can slightly decrease the aromaticity of the benzene ring to which they are attached by localizing electron density. The effect on the fused thiadiazole ring would also be of interest, as electronic communication across the molecule could modulate its aromatic character as well.
Energetics and Thermodynamic Parameters of Methoxy-Benzothiadiazoles
DFT calculations can be used to determine key thermodynamic parameters that describe the stability and reactivity of a molecule. rdd.edu.iq These parameters include the heat of formation (ΔH_f), Gibbs free energy (ΔG), and entropy (ΔS). nih.govmdpi.com These values are crucial for understanding the feasibility of synthetic routes and the relative stability of different isomers or conformers.
For a series of novel 1,2,4-thiadiazoles, thermodynamic aspects of sublimation and solvation were analyzed to understand the relationship between molecular structure and solubility. nih.gov It was found that melting points correlated with the sublimation Gibbs energies, which were in turn influenced by donor-acceptor interactions within the crystal structure. nih.gov Similarly, quantum-chemical calculations for substituted 1,3,4-thiadiazole (B1197879) rings have been used to determine properties like heats of formation and ionization potential. rdd.edu.iq For 4-methoxybenzo[c] nih.govacs.orgnih.govthiadiazole, such calculations would quantify its stability, providing a theoretical basis for its potential synthesis and persistence.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and predicting optical properties like electronic absorption and emission spectra. nih.govnih.gov By simulating how the electron density responds to a time-dependent electric field (like that of light), TD-DFT can calculate the energies of electronic transitions.
Prediction of Absorption and Emission Maxima for Methoxy-Benzothiadiazoles
TD-DFT calculations can predict the maximum absorption wavelength (λ_max) and, with appropriate methods, the emission wavelength. These calculations are vital for designing dyes and fluorescent probes, as they can forecast the color and luminescence of a compound before it is synthesized.
For benzo[c] nih.govacs.orgnih.govthiadiazole derivatives, the lowest energy absorption band typically corresponds to an intramolecular charge-transfer (ICT) transition from the HOMO to the LUMO. As established, the methoxy group at the C4-position decreases the HOMO-LUMO gap. This translates directly to a red-shift (a shift to a longer wavelength) in the absorption and emission spectra compared to the unsubstituted parent compound.
Experimental studies have validated this trend. A study on regioselective substitution of BTD showed that placing a methoxy group at the C4-position resulted in a significant red-shift in the emission maximum compared to substitution at the C5-position. nih.gov This highlights the sensitivity of the optical properties to the precise placement of the substituent.
| Compound | Emission Maximum (λ_Emax) | Molar Absorptivity (ε at λ_max) | Reference |
|---|---|---|---|
| 4-Methoxybenzo[c] nih.govacs.orgnih.govthiadiazole | 501 nm | 2500 M⁻¹ cm⁻¹ | nih.gov |
| 5-Methoxybenzo[c] nih.govacs.orgnih.govthiadiazole | 421 nm | 7600 M⁻¹ cm⁻¹ | nih.gov |
TD-DFT studies on various BTD-based dyes have shown that hybrid functionals, such as B3LYP and PBE0, are effective at predicting ground-state absorption maxima. nih.gov These computational models confirm that modifying the donor group or its position relative to the BTD acceptor is a powerful strategy for tuning the ICT energy and, consequently, the absorption and emission wavelengths. nih.govnih.gov
Characterization of Intramolecular Charge Transfer (ICT) States
The photophysical behavior of donor-acceptor molecules based on the benzo[c]thiadiazole (BTD) core is largely governed by intramolecular charge transfer (ICT) from an electron-donating group to the electron-accepting BTD unit. Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is a powerful tool for characterizing these ICT states.
Research on various BTD-based donor-acceptor dyes has demonstrated that their optical spectra are dominated by low-energy charge-transfer transitions. The nature and energy of these transitions can be finely tuned by several molecular design strategies:
Donor Strength: Altering the electron-donating capability of the group attached to the BTD core directly modulates the energy of the ICT state.
Torsional Angle: The dihedral angle between the donor and the BTD acceptor plane influences the degree of electronic coupling, which in turn affects the charge-transfer characteristics.
Bridging Units: The incorporation of an insulating or conjugated bridge between the donor and acceptor moieties can modify the electronic communication and, consequently, the ICT properties.
These modifications can lead to significant shifts in the absorption and emission spectra, with perturbations in the excitation energy of the charge-transfer transition reaching up to approximately 2000 cm⁻¹.
The emission spectra of these compounds often exhibit pronounced solvatochromism, where the emission wavelength changes with the polarity of the solvent. This phenomenon is a hallmark of a charge-transfer excited state, where the dipole moment of the excited state is significantly different from that of the ground state. The Lippert-Mataga analysis, a model used to quantify this effect, has shown that the change in dipole moment (Δμ) upon excitation can range from 8 to 33 Debye for different BTD derivatives, indicating a substantial charge separation in the excited state.
Computational models are essential for predicting and understanding these properties. Different DFT functionals are employed to achieve accuracy. For instance, studies have shown that hybrid functionals with a moderate percentage of Hartree-Fock exchange (20-27%), such as B3LYP, are effective in predicting ground-state absorption energies (λmax). In contrast, long-range corrected functionals like CAM-B3LYP and ωB97XD are often superior for predicting properties related to charge transfer and molecular polarizabilities.
The table below illustrates typical data obtained from TD-DFT calculations on a representative donor-acceptor system incorporating a methoxy-substituted donor and a BTD acceptor, highlighting the key parameters of the lowest energy ICT transition.
| Parameter | Value | Description |
| λmax (nm) | 450-550 | The calculated maximum absorption wavelength, corresponding to the S0 → S1 (ICT) transition. |
| Oscillator Strength (ƒ) | > 0.5 | A measure of the probability of the electronic transition; values > 0.5 indicate a strongly allowed transition. |
| Major Contribution | HOMO → LUMO | The transition is primarily described by the promotion of an electron from the Highest Occupied Molecular Orbital to the Lowest Unoccupied Molecular Orbital. |
| Δμ (Debye) | 10 - 25 D | The calculated change in dipole moment between the ground and excited states, confirming a significant charge transfer character. |
Note: The data in this table is representative and compiled from typical values reported for analogous benzo[c]thiadiazole systems in the literature.
Advanced Computational Modeling for Structure-Property Correlations
To further understand and predict the behavior of 4-Methoxybenzo[c]thiadiazole systems, more advanced computational techniques are being employed. These methods move beyond the single-molecule level to explore collective behaviors and leverage artificial intelligence for accelerated material discovery.
Molecular Dynamics Simulations for Understanding Supramolecular Assemblies
While the photophysical properties of individual molecules are crucial, their performance in solid-state devices is heavily dependent on how they arrange themselves into larger structures. Molecular Dynamics (MD) simulations are a computational method used to predict the collective behavior and self-assembly of molecules over time.
For chromophores like 4-Methoxybenzo[c]thiadiazole, MD simulations can provide critical insights into:
Aggregation Effects: Understanding how intermolecular interactions, such as π-π stacking, lead to the formation of aggregates (e.g., H- or J-aggregates), which can drastically alter the optical properties compared to the isolated molecule.
Morphology of Thin Films: Simulating the deposition and annealing processes to predict the bulk morphology of thin films, which is essential for charge transport in organic electronic devices.
Host-Guest Interactions: Modeling the interaction of these molecules within a host matrix, which is common in applications like Organic Light-Emitting Diodes (OLEDs), to optimize device architecture and performance.
Recent studies on similar organic chromophores have demonstrated that MD simulations, combined with quantum mechanics (QM/MM methods), can effectively model the formation of charge-transfer mediated J-aggregates. These simulations can elucidate the role of specific intermolecular forces, such as π-π stacking and electrostatic interactions, in stabilizing these supramolecular structures.
Machine Learning Approaches for Tailored Photophysical Property Prediction and Rational Design
The traditional approach of designing and synthesizing new molecules one by one is time-consuming and resource-intensive. Machine learning (ML) offers a paradigm shift by using algorithms to learn from existing data and predict the properties of new, un-synthesized molecules.
For systems based on 4-Methoxybenzo[c]thiadiazole, ML models can be trained on datasets of known molecules to establish quantitative structure-property relationships (QSPR). These models can then rapidly screen vast virtual libraries of candidate molecules to identify those with the most promising photophysical properties.
Key applications of ML in this context include:
Predicting Emission Wavelengths: Training models to predict the color of light a molecule will emit based on its chemical structure.
Estimating Quantum Yields: Developing models to forecast the efficiency of the light emission process.
Inverse Design: Creating generative models that, given a set of desired target properties (e.g., a specific emission color and high quantum yield), can propose novel molecular structures that are likely to exhibit those properties.
The table below outlines a conceptual workflow for using machine learning in the rational design of new BTD-based materials.
| Step | Method | Description |
| 1. Data Curation | Database Compilation | A dataset of BTD derivatives with experimentally and/or computationally determined properties (e.g., absorption maxima, emission wavelengths) is assembled. |
| 2. Featurization | Molecular Descriptors | Each molecule in the dataset is converted into a numerical representation (e.g., molecular fingerprints, quantum chemical parameters). |
| 3. Model Training | Supervised Learning | A machine learning algorithm (e.g., Random Forest, Neural Network) is trained to learn the relationship between the molecular features and the target properties. |
| 4. Virtual Screening | High-Throughput Prediction | The trained model is used to predict the properties of a large library of virtual, yet-to-be-synthesized, BTD analogues. |
| 5. Candidate Selection | Prioritization | Top-performing candidates identified by the model are prioritized for synthesis and experimental validation, accelerating the discovery cycle. |
This data-driven approach, combining computational chemistry with machine learning, holds immense promise for the accelerated discovery of next-generation materials based on the 4-Methoxybenzo[c]thiadiazole scaffold for advanced technological applications.
Structure Property Relationships in 4 Methoxybenzo C 1 2 3 Thiadiazole Derivatives
Positional Impact of the Methoxy (B1213986) Group on Electronic and Optical Behavior
The regiochemistry of the methoxy group on the benzothiadiazole ring is a powerful tool for tuning the molecule's photophysical properties. The position of the substituent directly impacts the electronic structure, leading to significant shifts in absorption and emission spectra.
Research comparing methoxy-substituted BTD isomers demonstrates that the placement of the methoxy group at the C4 position versus the C5 position results in distinct optical characteristics. For instance, a methoxy group at the C4 position (4-methoxybenzo[c] diva-portal.orgrsc.orgscispace.comthiadiazole) induces a more significant redshift in the emission spectrum compared to a phenyl group at the same position. diva-portal.org Conversely, the opposite trend is observed when the substituents are at the C5 position. diva-portal.org
The molar extinction coefficients (ε) are also highly dependent on the substituent's position. C5-substituted BTD derivatives exhibit markedly higher molar absorptivity compared to their C4-substituted counterparts. diva-portal.org This is evident in the differing intensities of the lowest energy absorption bands. For example, the molar absorptivity for 4-methoxy BTD in methanol (B129727) is significantly lower than that of 5-methoxy BTD (2500 M⁻¹cm⁻¹ vs. 7600 M⁻¹cm⁻¹). diva-portal.org This highlights how isomeric changes can dramatically alter the probability of electronic transitions, a key parameter in the design of light-harvesting materials.
Table 1: Comparison of Photophysical Properties of Methoxy-Substituted Benzothiadiazole Isomers in Methanol
| Compound | Substituent Position | Max Emission Wavelength (λₑₘₐₓ) | Molar Extinction Coefficient (ε) |
|---|---|---|---|
| 2 | C4-Methoxy | 501 nm | 2500 M⁻¹cm⁻¹ |
| 4 | C5-Methoxy | 421 nm | 7600 M⁻¹cm⁻¹ |
Data sourced from diva-portal.org
Modulation of Donor-Acceptor (D-A) Architectures by Methoxy Substitution
The electron-donating nature of the methoxy group makes it a valuable component in designing donor-acceptor (D-A) systems, where the BTD unit acts as the acceptor. The introduction of the methoxy group enhances the intramolecular charge transfer (ICT) character of the molecule, which is fundamental to the operation of many organic electronic and photonic devices.
Correlation between Molecular Planarity, Conjugation, and Charge Delocalization in Methoxy-Containing Systems
The efficiency of charge delocalization in π-conjugated systems is intrinsically linked to molecular planarity. Significant deviations from planarity, such as a large dihedral angle between the BTD core and adjacent aromatic rings, can disrupt conjugation, hindering the movement of charge carriers.
In a related substituted thiadiazole molecule, the dihedral angle between the thiadiazole and benzene (B151609) rings was found to be substantial, at 83.63°. nih.gov While not a benzo[c] diva-portal.orgrsc.orgscispace.comthiadiazole, this illustrates how linkages and substituents can induce a twisted geometry. The methoxy group itself can also deviate slightly from the plane of the attached benzene ring. nih.gov In D-A systems, maintaining a high degree of planarity across the molecular backbone is desirable for maximizing π-electron delocalization. acs.org This extended delocalization facilitates efficient intramolecular charge transfer from the donor (often the moiety to which the methoxy group is attached) to the BTD acceptor, which is a prerequisite for many applications in organic electronics. The unique structural features of conjugated systems, including an elongated planar conformation, create strong dipole-dipole interactions that are beneficial for forming well-ordered aggregates. acs.org
Tuning of Optoelectronic Band Gaps and Energy Levels for Specific Applications
The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical for designing organic semiconductors. The difference between these levels determines the material's optoelectronic band gap. The introduction of a methoxy group, a classic electron-donating group, is a well-established strategy for raising the HOMO level of a conjugated system.
This effect has been demonstrated in various conjugated materials where cyclic voltammetry was used to determine the HOMO and LUMO energy levels. rsc.org By systematically modifying the chemical structure, for instance by adding electron-donating groups like methoxy, the band gap can be engineered to match the requirements of a specific application, such as aligning the energy levels with those of other materials in a device to ensure efficient charge injection or transport. rsc.orgrsc.org The emission wavelength in such conjugated systems is determined by factors including the monomers used, their sequence, the effective conjugation length, and intermolecular interactions, all of which can be influenced by methoxy substitution. researchgate.net
Influence on Photoluminescence Quantum Yields and Emission Characteristics, including Solvatochromism and Aggregation-Induced Emission
The methoxy group exerts a powerful influence on the emissive properties of BTD derivatives, affecting their photoluminescence quantum yield (Φf), solvatochromic behavior, and tendency to exhibit aggregation-induced emission (AIE).
The position of the methoxy group can lead to dramatic differences in emission efficiency. In a study of substituted benzothiazole-difluoroborates, isomeric molecules with methoxy groups showed Φf values ranging from nearly zero to almost 100%. nih.gov This extreme sensitivity highlights the complex relationship between substituent position and the pathways for radiative versus non-radiative decay.
Table 2: Influence of Methoxy Group Position on Fluorescence Quantum Yield (Φf) in Isomeric Push-Pull Dyes
| Substituent Pattern (Donor/Acceptor Side) | Fluorescence Quantum Yield (Φf) |
|---|---|
| OMe/H | 0.4% |
| H/OMe | 26.5% |
| CF₃/OMe | 99.8% |
Data represents selected examples from a study on benzothiazole-difluoroborates and is sourced from nih.gov
Furthermore, BTD-based D-A systems often display pronounced solvatochromism, where the emission color changes with the polarity of the solvent. rsc.orgnih.gov This is due to the stabilization of the polar intramolecular charge-transfer state in polar solvents. scispace.com Many of these systems also exhibit AIE, a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in a poor solvent or in the solid state. rsc.orgmdpi.com In THF/water mixtures, for example, fluorescence is often quenched at low water fractions but significantly enhanced at high water fractions (e.g., >70-90%), as the formation of aggregates restricts intramolecular rotations, blocking non-radiative decay channels and opening a radiative pathway. mdpi.com
Impact on Charge Carrier Mobility and Transport Properties in Organic Semiconductor Materials
Charge carrier mobility is a crucial parameter that governs the performance of organic semiconductor devices. rsc.org This property is highly sensitive to the molecular structure, electronic properties, and solid-state packing of the material. The introduction of a methoxy group into a BTD-based material influences mobility by modifying its intramolecular reorganization energy and intermolecular electronic couplings.
Role of Intermolecular Interactions and Film Morphology
The performance of an organic electronic device is not solely dependent on the properties of individual molecules but is critically influenced by how these molecules arrange themselves in the solid state. Intermolecular interactions, such as π-π stacking and van der Waals forces, dictate the thin-film morphology, which in turn governs charge transport and other device characteristics. acs.orgrsc.org
The self-assembly of conjugated molecules is driven by a balance of noncovalent interactions. acs.org For instance, the morphology of vacuum-deposited films of a benzobisthiazole derivative was shown to undergo phase transitions at different temperatures, which directly affected the material's charge transport properties. rsc.org Strong intermolecular π-π interactions are desirable as they create pathways for charge carriers to hop between molecules. The planarity and electronic structure of the 4-methoxybenzo[c] diva-portal.orgrsc.orgscispace.comthiadiazole unit can promote favorable π-π stacking, leading to a well-ordered film morphology with enhanced charge mobility. The specific nature of these interactions, including their distance and geometry, is fundamental to achieving high-performance materials. acs.org
Advanced Materials Science Applications of 4 Methoxybenzo C 1 2 3 Thiadiazole
Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)
The electron-deficient nature of the benzo[c] nih.govnih.govrsc.orgthiadiazole unit makes it an excellent building block for constructing donor-acceptor (D-A) type polymers and small molecules for OPV and OSC applications. rsc.org These materials are central to the performance of bulk heterojunction (BHJ) devices, which are the most common architecture for organic solar cells.
Performance as Donor or Acceptor Units in Bulk Heterojunction Devices
The versatility of the benzo[c] nih.govnih.govrsc.orgthiadiazole (BTZ) moiety allows for its incorporation as either the electron donor or electron acceptor component in a BHJ active layer.
As a donor unit , polymers incorporating the BTZ derivative 4,7-bis(thiophen-2-yl)benzo[c] nih.govnih.govrsc.orgthiadiazole (DTBT) have demonstrated significant success. nih.gov For instance, a novel D-A polymer, PTOBDTDTBT, which combines a DTBT unit with a benzo[1,2-b:4,5-b']dithiophene (BDT) donor unit, was synthesized and used in polymer solar cells (PSCs). nih.gov When blended with the fullerene acceptor PC71BM, the resulting device achieved a notable power conversion efficiency (PCE) of 6.21%, with an open-circuit voltage (Voc) of 0.80 V and a short-circuit current density (Jsc) of 11.94 mA cm⁻². nih.gov The success of this system was partly attributed to the excellent solubility and film-forming properties conferred by multiple octyloxy side chains. nih.gov Further advancements have been made by pairing BTZ-based polymer donors with non-fullerene acceptors (NFAs). nih.gov A polymer donor featuring a BTZ unit with asymmetric fluoro and alkyloxy groups, when paired with various narrow bandgap NFAs, led to PSCs with excellent Jsc values exceeding 20 mA/cm² and a high PCE of up to 12.33%. nih.gov This performance, among the highest for BTZ-based polymers in binary PSCs, highlights the importance of matching the energy levels, absorption spectra, and morphology between the donor and acceptor components. nih.gov
As an acceptor unit , BTZ-based molecules have also been effectively employed. A series of electron-deficient molecules were synthesized using a central BTZ moiety flanked by vinylimides. uky.edu One such compound, 4,7-bis(4-(N-hexyl-phthalimide)vinyl)benzo[c]1,2,5-thiadiazole (PI-BT), was used as an electron acceptor with the workhorse polymer donor poly(3-hexylthiophene) (P3HT). uky.edu The resulting BHJ solar cells exhibited a large open-circuit voltage of 0.96 V and a maximum PCE of 2.54%. uky.edu This demonstrates the capability of the BTZ core to function effectively as the n-type material in an organic solar cell.
Table 1: Performance of Benzo[c] nih.govnih.govrsc.orgthiadiazole-Based Materials in Organic Solar Cells
| Polymer/Molecule Name | Role | Partner Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PTOBDTDTBT | Donor | PC71BM | 6.21% | 0.80 | 11.94 | 65.10% |
| Asymmetric BTZ Polymer | Donor | IEICO-4F, ITOIC-2F, IDTCN-O | up to 12.33% | >0.80 | >20 | - |
| PI-BT | Acceptor | P3HT | 2.54% | 0.96 | - | - |
Design Principles for Low-Bandgap Materials
A critical aspect of designing efficient materials for OSCs is the ability to control the material's bandgap to maximize solar spectrum absorption. The donor-acceptor (D-A) approach is a cornerstone strategy for achieving this, and the BTZ unit is a favored acceptor moiety in this design.
The strong electron-withdrawing nature of the BTZ core, when combined with various electron-donating units, leads to a significant intramolecular charge transfer (ICT) interaction. This ICT effectively lowers the energy of the lowest unoccupied molecular orbital (LUMO) and, to a lesser extent, raises the highest occupied molecular orbital (HOMO), resulting in a reduced HOMO-LUMO gap, which corresponds to a low optical bandgap.
For example, the polymer PTOBDTDTBT was specifically designed to have a narrow bandgap of 1.67 eV and a low-lying HOMO energy level of -5.4 eV, properties which are beneficial for achieving high Voc and efficient light harvesting. nih.gov Furthermore, synthetic chemistry provides routes to tune these properties precisely. A selective reduction of a dithienylbenzobisthiadiazole derivative offers an efficient pathway to synthesize nih.govnih.govrsc.org-thiadiazolo[3,4-g]quinoxaline (TQ) and pyrazino[2,3-g]quinoxaline (B3350192) (PQ) derivatives. nih.gov This method demonstrates that the optical and electrochemical properties, and thus the bandgap, of these BTZ-related structures can be systematically tuned by the choice of appropriate substituents, providing a clear design principle for developing novel low-bandgap materials for photovoltaics. nih.gov
Organic Light-Emitting Diodes (OLEDs)
The same electronic properties that make BTZ derivatives suitable for OSCs also make them promising candidates for luminescent and electroluminescent materials in OLEDs. mdpi.comnih.gov Their inherent fluorescence and the ability to tune emission color through chemical modification are key advantages.
Development as Luminescent and Electroluminescent Materials
Derivatives of benzo[c] nih.govnih.govrsc.orgthiadiazole have been widely investigated as fluorophores. rsc.org Their D-A character often leads to strong fluorescence. This emissive property is the foundation for their use in OLEDs, where electroluminescence—the generation of light from an electric current—is required.
Research has shown that metal-organic frameworks (MOFs) incorporating BTZ-based ligands can be highly luminescent. A Zr(IV)-based MOF containing a 4,4′-(benzo[c] nih.govnih.govrsc.orgthiadiazole-4,7-diyl)dibenzoic acid ligand exhibits a strong emission band centered at 510 nm (green light) when excited at 370 nm. mdpi.com This emission is attributed to a π–π* intraligand transition, demonstrating the intrinsic luminescent capability of the BTZ unit within a rigid matrix. mdpi.com While much research has focused on various heterocyclic cores like oxadiazoles (B1248032) and triazoles as emissive materials, thiadiazole derivatives are also recognized for their potential in optoelectronic applications. rsc.orgmdpi.com The development of complex molecules containing these heterocyclic cores through methods like metal-catalyzed cross-coupling reactions has been instrumental in creating a diverse library of materials for electroluminescent devices. rsc.org
Principles for White OLED (WOLED) Design
Creating white light from OLEDs (WOLEDs) typically requires combining multiple emitters (e.g., red, green, and blue) or using a single broad-spectrum emitter. The design of materials based on the BTZ scaffold can be tailored to contribute to these strategies. By modifying the donor and acceptor units in a D-A system, the emission color can be tuned across the visible spectrum.
A key strategy in WOLED design involves the use of materials with specific emission characteristics. For example, blue-emitting materials are often a critical component. In some advanced WOLED architectures, blue-emitting aggregation-induced emission (AIE) materials have been successfully used to create two-color hybrid white OLEDs. nih.gov This principle can be extended to BTZ-based systems. By designing a BTZ derivative that emits in the blue region of the spectrum, it could serve as a fundamental component in a multi-emitter or hybrid WOLED device, with other materials providing the green and red components to achieve a white light output.
Harnessing Aggregation-Induced Emission (AIE) Characteristics
A common problem with many luminescent materials is aggregation-caused quenching (ACQ), where the fluorescence efficiency dramatically decreases in the solid state due to intermolecular interactions. This is a major obstacle for fabricating efficient OLEDs. The phenomenon of aggregation-induced emission (AIE) offers a powerful solution to this problem. nih.gov AIE-active molecules are non-emissive or weakly emissive when dissolved but become highly luminescent upon aggregation in the solid state. nih.gov
Using AIE-active compounds as the emissive layer in an OLED is a practical and innovative method to overcome the limitations of ACQ and achieve high efficiency. nih.gov While the specific AIE characteristics of 4-Methoxybenzo[c] nih.govnih.govrsc.orgthiadiazole are not extensively detailed, the AIE concept is a guiding principle in the design of modern OLED emitters. The development of AIE-active materials often involves creating molecules with rotatable parts that can dissipate energy non-radiatively in solution but whose intramolecular rotations are restricted in the aggregate state, thus opening up a radiative decay channel. This principle is widely applied to various heterocyclic systems, and designing BTZ derivatives that exhibit AIE is a promising avenue for creating highly efficient and stable OLEDs. The positive impact of the AIE effect on OLED emission and the potential for achieving low efficiency roll-off has been clearly demonstrated. nih.gov
Table 2: List of Chemical Compounds
| Abbreviation | Full Chemical Name |
| BTZ | Benzo[c] nih.govnih.govrsc.orgthiadiazole |
| DTBT | 4,7-bis(thiophen-2-yl)benzo[c] nih.govnih.govrsc.orgthiadiazole |
| PTOBDTDTBT | Polymer of DTBT and Benzo[1,2-b:4,5-b']dithiophene with octyloxy side chains |
| PC71BM | Phenyl-C71-butyric acid methyl ester |
| IEICO-4F | 2,2'-((2Z,2'Z)-(((4,4,9,9-tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(4-((2-ethylhexyl)oxy)thiophene-4,1-diyl))bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile |
| ITOIC-2F | 2,2'-((2Z,2'Z)-(((4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(4-((2-ethylhexyl)oxy)thiophene-4,1-diyl))bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile |
| IDTCN-O | 2,2'-((2Z,2'Z)-((4,4,9,9-tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(5-methylthiophene-4,2-diyl))bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile |
| PI-BT | 4,7-bis(4-(N-hexyl-phthalimide)vinyl)benzo[c]1,2,5-thiadiazole |
| P3HT | Poly(3-hexylthiophene) |
| TQ | nih.govnih.govrsc.org-thiadiazolo[3,4-g]quinoxaline |
| PQ | Pyrazino[2,3-g]quinoxaline |
| H2BTDB | 4,4′-(benzo[c] nih.govnih.govrsc.orgthiadiazole-4,7-diyl)dibenzoic acid |
Organic Field-Effect Transistors (OFETs)
Future Research Directions and Outlook for 4 Methoxybenzo C 1 2 3 Thiadiazole
Exploration of Novel and Greener Synthetic Pathways
The synthesis of thiadiazole derivatives has traditionally relied on methods that can be slow and utilize hazardous solvents or catalysts. The principles of green chemistry are increasingly being applied to overcome these challenges, providing a framework for designing more sustainable and efficient synthetic processes. mdpi.combohrium.com Future research into the synthesis of 4-Methoxybenzo[c] researchgate.netresearchgate.netmdpi.comthiadiazole will likely prioritize the adoption of these greener approaches.
Key areas for exploration include:
Microwave and Ultrasonic Irradiation: These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.combohrium.com
Solvent-Free and Chemo-mechanical Approaches: Conducting reactions in the absence of solvents or using mechanical force (grinding/ball milling) minimizes the use of hazardous substances and reduces waste. mdpi.combohrium.com
Biocatalysis: The use of enzymes, such as vanadium-dependent haloperoxidases, offers a highly selective and environmentally friendly route for creating complex molecules like 1,2,4-thiadiazoles through oxidative dimerization of thioamides. nih.gov This approach, which can utilize hydrogen peroxide as a terminal oxidant, presents an exciting avenue for future synthetic strategies. nih.gov
Green Catalysts and Solvents: The development and use of environmentally benign catalysts (e.g., hypervalent iodine) and green solvents (e.g., ionic liquids, water) are central to sustainable synthesis. mdpi.combohrium.com
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thiadiazole Derivatives
| Feature | Conventional Synthesis | Green Synthetic Approaches |
|---|---|---|
| Energy Source | Conventional heating (e.g., oil bath) | Microwave, Ultrasound, Mechanical Grinding mdpi.combohrium.com |
| Solvents | Often uses volatile organic compounds (VOCs) | Green solvents (water, ionic liquids), or solvent-free conditions mdpi.com |
| Catalysts | May involve heavy metals or harsh reagents | Biocatalysts (enzymes), metal-free catalysts (e.g., iodine) mdpi.comnih.gov |
| Reaction Time | Can be lengthy (hours to days) | Often significantly shorter (minutes to hours) mdpi.com |
| Environmental Impact | Higher generation of hazardous waste | Reduced waste, lower energy consumption, use of benign substances bohrium.com |
Advanced Computational Modeling for Predictive Material Design and Optimization
Computational chemistry has become an indispensable tool for designing new organic materials with tailored properties. For benzothiadiazole-based molecules, theoretical studies using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are crucial for predicting their structural, electronic, and optical characteristics before synthesis. researchgate.net
Future computational work on 4-Methoxybenzo[c] researchgate.netresearchgate.netmdpi.comthiadiazole is expected to focus on:
Predicting Optoelectronic Properties: Accurately calculating key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, band gaps, and absorption spectra. researchgate.netresearchgate.net This is essential for designing efficient donor-acceptor systems for photovoltaic applications. researchgate.net
Molecular Geometry Optimization: Simulating the planarity and dihedral angles of molecules, which significantly influence their packing in the solid state and, consequently, their charge transport properties. researchgate.net
Designing Novel Derivatives: In silico screening of new derivatives of 4-Methoxybenzo[c] researchgate.netresearchgate.netmdpi.comthiadiazole with different functional groups to identify candidates with enhanced properties, such as red-shifted absorption, which is beneficial for solar cells. researchgate.net
Understanding Reaction Mechanisms: Modeling synthetic pathways to optimize reaction conditions and yields, including elucidating the role of intermediates in processes like oxidative dimerization. nih.gov
Development of Next-Generation Optoelectronic Materials with Enhanced Performance Metrics
Benzofused 1,2,5-thiadiazoles are critical electron-withdrawing building blocks for creating advanced donor-acceptor (D-A) materials. mdpi.com Their strong electron-accepting nature allows for the construction of materials with small bandgaps and tunable electronic structures, making them highly promising for a range of optoelectronic devices. mdpi.comrsc.org
The methoxy (B1213986) group in 4-Methoxybenzo[c] researchgate.netresearchgate.netmdpi.comthiadiazole provides a handle for further functionalization, enabling the creation of more complex and efficient materials. Future research will likely focus on incorporating this moiety into:
Organic Solar Cells (OSCs): Designing novel D-A compounds where the benzothiadiazole unit acts as the acceptor, which have shown potential in solution-processed small molecule devices. nih.govrsc.org
Organic Light-Emitting Diodes (OLEDs): Developing new emitters that leverage the electronic properties of the benzothiadiazole core. nih.govrsc.org
Near-Infrared (NIR) Dyes: Constructing complex dyes, for example by combining the benzothiadiazole unit with porphyrin, to create stable materials with intense NIR absorption between 800-1000 nm. researchgate.net
Photodetectors and Transistors: Exploring the use of these materials in other optoelectronic applications, such as photodetectors, flexible displays, and high-mobility transistors, often in combination with materials like graphene or transition metal dichalcogenides (TMDs). dentonvacuum.comsfu.ca
Table 2: Potential Optoelectronic Applications for 4-Methoxybenzo[c] researchgate.netresearchgate.netmdpi.comthiadiazole Derivatives
| Application | Role of Benzothiadiazole Core | Desired Material Properties |
|---|---|---|
| Organic Solar Cells (OSCs) | Electron-acceptor unit in D-A systems nih.govrsc.org | Tunable bandgap, strong light absorption, good energy level alignment researchgate.netresearchgate.net |
| Organic Light-Emitting Diodes (OLEDs) | Core of emissive materials nih.govrsc.org | High quantum efficiency, specific emission wavelengths |
| Near-Infrared (NIR) Dyes | Building block for creating diradicaloids researchgate.net | Intense absorption in the NIR spectrum (800-1000 nm), stability researchgate.net |
| Photodetectors | Active layer for light absorption | High responsivity, fast response time dentonvacuum.comsfu.ca |
Deeper Understanding of Complex Molecular Interactions and Device Physics
To fully realize the potential of 4-Methoxybenzo[c] researchgate.netresearchgate.netmdpi.comthiadiazole-based materials, a fundamental understanding of their behavior at the molecular level and within a device is essential. The performance of an organic electronic device is not solely dependent on the properties of an individual molecule but also on how these molecules interact with each other and with other materials at interfaces.
Future research in this area will need to address:
Interfacial Engineering: Studying the interfaces between the benzothiadiazole-based material and other layers in a device (e.g., electrodes, transport layers). Precise control over these interfaces is crucial for efficient charge injection and extraction. dentonvacuum.com
Charge Transfer Dynamics: Using advanced spectroscopic techniques to probe the processes of charge separation and recombination in D-A systems containing the 4-Methoxybenzo[c] researchgate.netresearchgate.netmdpi.comthiadiazole core.
Device Stability and Degradation: Understanding the mechanisms that lead to the degradation of devices over time to develop more robust and long-lasting materials and device architectures.
By focusing on these key research directions, the scientific community can continue to build upon the unique properties of 4-Methoxybenzo[c] researchgate.netresearchgate.netmdpi.comthiadiazole, paving the way for its use in a new generation of high-performance electronic and optoelectronic technologies.
Q & A
Q. What are the common synthetic routes for preparing 4-Methoxybenzo[c][1,2,5]thiadiazole derivatives?
- Methodological Answer : A typical synthesis involves functionalizing the benzo[c][1,2,5]thiadiazole core. For example, bromination of benzo[c][1,2,5]thiadiazole with Br₂ yields 4,7-dibromo derivatives, which can undergo further substitution. Methoxy groups are introduced via nucleophilic aromatic substitution (e.g., using methoxide ions) or coupling reactions (e.g., Suzuki-Miyaura with methoxyphenylboronic acids). Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid over-substitution . Example: Nitration of 4,7-dibromobenzo[c][1,2,5]thiadiazole with fuming HNO₃/H₂SO₄ followed by reduction yields amine intermediates, which can be methoxylated .
Q. How is the aromaticity of this compound assessed experimentally and computationally?
- Methodological Answer : Aromaticity is evaluated via bond-length analysis (X-ray crystallography) and computational metrics like nucleus-independent chemical shift (NICS). The 1,2,5-thiadiazole ring exhibits greater π-electron delocalization compared to other isomers (e.g., 1,3,4-thiadiazole), as shown by shorter C–N and C–S bond lengths . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify resonance stabilization and frontier molecular orbitals .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons deshielded by the electron-withdrawing thiadiazole ring.
- IR : Stretching vibrations for C–S (∼650 cm⁻¹) and C–N (∼1350 cm⁻¹) confirm the thiadiazole core.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How does the methoxy substituent influence the electronic properties of benzo[c][1,2,5]thiadiazole in optoelectronic applications?
- Methodological Answer : The electron-donating methoxy group modulates the HOMO-LUMO gap, enhancing charge transport in conjugated polymers. For example, copolymerizing 4-methoxy-substituted benzo[c][1,2,5]thiadiazole with electron-deficient monomers (e.g., diketopyrrolopyrrole) improves photovoltaic efficiency in organic solar cells. Time-resolved fluorescence spectroscopy and cyclic voltammetry quantify these effects .
Q. What strategies resolve contradictions in reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies in reactivity (e.g., Stille vs. Suzuki coupling yields) arise from steric hindrance of the methoxy group or competing side reactions. Systematic screening of catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃), ligands (e.g., SPhos vs. XPhos), and solvents (e.g., toluene vs. DMF) optimizes selectivity. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps .
Q. How can DFT calculations guide the design of this compound-based covalent organic frameworks (COFs)?
- Methodological Answer : DFT models (e.g., using Gaussian 16 with M06-2X functional) predict COF geometries, pore sizes, and electronic band structures. The methoxy group enhances COF stability via hydrogen bonding with adjacent monomers. Experimental validation includes X-ray diffraction (XRD) and gas adsorption isotherms .
Q. What are the challenges in achieving regioselective functionalization of this compound?
- Methodological Answer : Regioselectivity is influenced by the electron-deficient thiadiazole ring and steric effects of the methoxy group. Directed ortho-metalation (DoM) using directing groups (e.g., amides) or transition-metal catalysts (e.g., Pd-catalyzed C–H activation) enables selective C–H functionalization. Competitive pathways are minimized by controlling temperature and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
